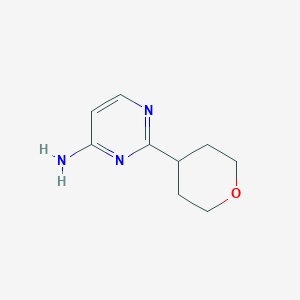

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine

Vue d'ensemble

Description

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to target enzymes likeInterstitial Collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in the extracellular matrix, which is an essential process in various physiological and pathological processes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Analyse Biochimique

Biochemical Properties

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Toll-like receptor 7 agonists, which are involved in the immune response . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with Toll-like receptor 7 agonists is a key aspect of its molecular mechanism, as it can modulate immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing immune responses or modulating cellular functions. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular functions . The compound’s role in metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular functions.

Activité Biologique

2-(Tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a tetrahydropyran moiety. Its molecular formula is with a molecular weight of approximately 168.2 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

Research into the biological activity of this compound has highlighted several mechanisms through which it exerts its effects:

- Inhibition of Kinases : Similar compounds have shown selective inhibition of casein kinase 1 (CK1) isoforms, which are involved in circadian rhythm regulation and cellular signaling pathways. For instance, related compounds demonstrated IC50 values indicating potent inhibition against CK1ε, suggesting that this compound may also interact with these kinases .

- Antitumor Activity : The pyran scaffold has been associated with antitumor properties. Studies on related derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT-116), indicating that this compound may have similar anticancer effects .

- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property could enhance the therapeutic profile of this compound in cancer and neurodegenerative diseases .

Biological Activity Data

A summary of relevant biological activity data for compounds related to this compound is presented in the table below:

| Compound | Activity | IC50/ED50 Values | Target |

|---|---|---|---|

| 3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-YL)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine | CK1ε Inhibition | IC50 = 32 nM | CK1ε |

| 4H-Pyran Derivatives | Antibacterial/Cytotoxic | IC50 = 75.1 µM (HCT-116) | CDK2 |

| 4-Amino-2H-pyran Derivatives | Antitumor | ED50 = 0.059–0.090 µM | Various Cancer Cell Lines |

Case Studies

Several studies have explored the biological implications of similar compounds:

- Circadian Rhythm Regulation : A study indicated that certain inhibitors of CK1ε minimally altered circadian rhythms, suggesting that while these kinases are involved in timekeeping mechanisms, their complete inhibition does not drastically affect circadian timing .

- Cytotoxicity Against Cancer Cells : Research on pyran derivatives revealed significant cytotoxic effects against HCT-116 cells through mechanisms involving apoptosis and inhibition of key kinases like CDK2 . The findings support the hypothesis that this compound may possess similar anticancer properties.

- Antioxidant Activity : Compounds with a pyran structure were shown to effectively scavenge free radicals, demonstrating their potential as therapeutic agents in oxidative stress-related conditions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that pyrimidine derivatives, including those with tetrahydropyran moieties, can inhibit cell cycle kinases, particularly cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibiting these kinases can lead to decreased cell proliferation, making these compounds promising candidates for cancer therapy .

Mechanism of Action

The mechanism involves the binding of the compound to CDKs, disrupting their activity and leading to cell cycle arrest. This action has been linked to the induction of apoptosis in cancer cells, providing a dual approach to cancer treatment: halting growth and promoting cell death .

Case Study: NCI 60 Panel Evaluation

In a study involving the National Cancer Institute’s 60 human cancer cell line panel, derivatives of 2-(tetrahydro-pyran-4-YL)-pyrimidin-4-ylamine exhibited selective cytotoxicity against various cancer types, including breast and renal cancers. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring significantly influenced anticancer efficacy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. Compounds similar to this compound have shown significant activity against Gram-positive bacteria, suggesting their use as antibacterial agents .

In Vitro Activity

For instance, certain derivatives were tested against strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL. This level of activity indicates that these compounds could be developed into effective treatments for bacterial infections .

Histone Deacetylase Inhibition

Another promising application of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in modifying chromatin structure and gene expression, making them targets for cancer therapy.

Synthesis and Evaluation

Compounds derived from this compound have been synthesized and evaluated for their HDAC inhibitory activity. These compounds demonstrated potent inhibition in various assays, suggesting their potential use in epigenetic therapies for cancer .

Data Summary Table

| Application | Findings |

|---|---|

| Anticancer Activity | Inhibition of CDKs leading to reduced proliferation; selective activity against breast/renal cancers |

| Antimicrobial Properties | Effective against Gram-positive bacteria; MICs between 0.25–1 μg/mL |

| HDAC Inhibition | Potent inhibition observed; potential for epigenetic cancer therapies |

Safety and Toxicity Assessments

Safety evaluations indicate that this compound exhibits a favorable toxicity profile at therapeutic doses. In vivo studies reported no significant adverse effects in animal models, reinforcing its viability for further development as a pharmaceutical agent.

Propriétés

IUPAC Name |

2-(oxan-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-1-4-11-9(12-8)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXKJVKRFXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671778 | |

| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-30-3 | |

| Record name | 2-(Tetrahydro-2H-pyran-4-yl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Oxan-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.